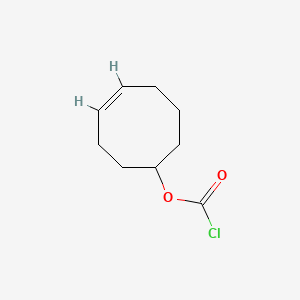
Cyclooct-4-en-1-yl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-4-en-1-yl chloroformate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclooctene, featuring a chloroformate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl chloroformate can be synthesized through the reaction of cyclooct-4-en-1-ol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: For carbamate formation, typically in the presence of a base to absorb HCl.
Alcohols: For carbonate ester formation, also in the presence of a base.
Carboxylic acids: For mixed anhydride formation, again with a base to neutralize HCl.
Major Products Formed
Carbamates: Formed from reaction with amines.
Carbonate esters: Formed from reaction with alcohols.
Mixed anhydrides: Formed from reaction with carboxylic acids.
Applications De Recherche Scientifique
Cyclooct-4-en-1-yl chloroformate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooct-4-en-1-yl formate: Similar structure but lacks the chloroformate group, making it less reactive in certain chemical transformations.
Cyclooct-4-en-1-yl carbonate: Contains a carbonate group instead of a chloroformate group, leading to different reactivity and applications.
Uniqueness
Cyclooct-4-en-1-yl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable for introducing protective groups and facilitating complex chemical transformations .
Propriétés
Formule moléculaire |
C9H13ClO2 |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] carbonochloridate |
InChI |
InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |
Clé InChI |
VNECEPOVYHUNFS-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)Cl |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)

![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)

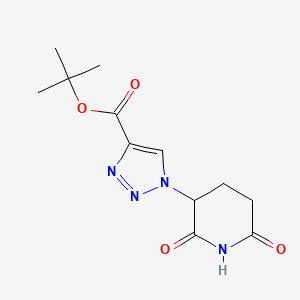


![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
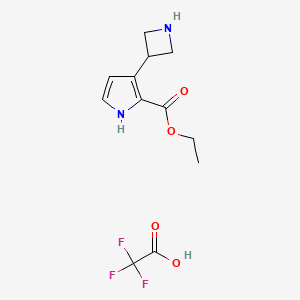
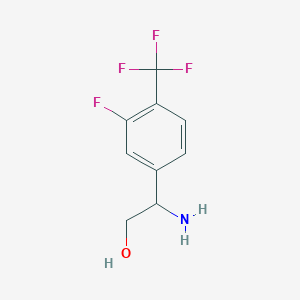
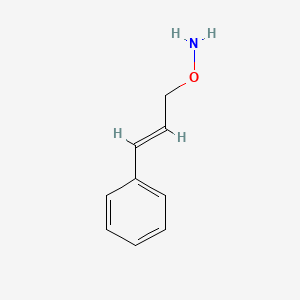
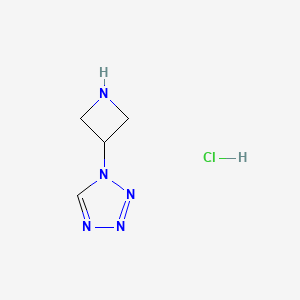
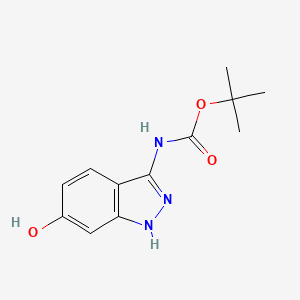
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
